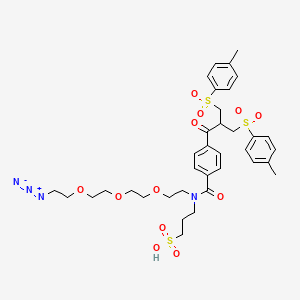
Bis-sulfone-sulfo-PEG3-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-sulfone-sulfo-PEG3-azide is a versatile chemical compound that contains several functional groups, including a bis-sulfone group, a sulfo group, a polyethylene glycol (PEG) spacer, and an azide group . This compound is widely used in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-sulfone-sulfo-PEG3-azide typically involves the following steps:
Formation of the Bis-sulfone Group: The bis-sulfone group is synthesized through the oxidation of a corresponding bis-thiol compound.
Introduction of the Sulfo Group: The sulfo group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
PEG Spacer Attachment: The polyethylene glycol (PEG) spacer is attached through etherification or esterification reactions.
Azide Group Addition: The azide group is introduced via nucleophilic substitution reactions, typically using sodium azide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry techniques .
Análisis De Reacciones Químicas
Types of Reactions
Bis-sulfone-sulfo-PEG3-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Common Reagents and Conditions
CuAAC Reactions: Typically require copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and a reducing agent like sodium ascorbate.
SPAAC Reactions: Do not require a catalyst and can proceed under mild conditions, making them suitable for biological applications.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications, including bioconjugation and drug delivery .
Aplicaciones Científicas De Investigación
Bis-sulfone-sulfo-PEG3-azide is used in a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry reactions to create complex molecular architectures.
Biology: Employed in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the creation of biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of bis-sulfone-sulfo-PEG3-azide involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These linkages can be used to attach various functional groups to biomolecules, enabling targeted delivery and controlled release of therapeutic agents . The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.
Comparación Con Compuestos Similares
Similar Compounds
Bis-sulfone-PEG3-azide: Similar in structure but lacks the sulfo group, making it less hydrophilic.
Bis-sulfone-PEG4-azide: Contains a longer PEG spacer, which can affect its solubility and reactivity.
Sulfo-PEG3-azide: Lacks the bis-sulfone group, making it less reactive in certain cross-linking reactions.
Uniqueness
Bis-sulfone-sulfo-PEG3-azide is unique due to its combination of functional groups, which provide a balance of hydrophilicity, reactivity, and stability. This makes it particularly useful in applications requiring precise bioconjugation and targeted delivery .
Propiedades
Fórmula molecular |
C36H46N4O12S3 |
|---|---|
Peso molecular |
823.0 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C36H46N4O12S3/c1-28-4-12-33(13-5-28)53(43,44)26-32(27-54(45,46)34-14-6-29(2)7-15-34)35(41)30-8-10-31(11-9-30)36(42)40(17-3-25-55(47,48)49)18-20-51-22-24-52-23-21-50-19-16-38-39-37/h4-15,32H,3,16-27H2,1-2H3,(H,47,48,49) |
Clave InChI |
GJASURKOYQDHIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)N(CCCS(=O)(=O)O)CCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)



![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)





![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)


